molecular formula C32H32N6O7S4 B608525 Leptosin J CAS No. 160550-15-2

Leptosin J

Cat. No.: B608525
CAS No.: 160550-15-2
M. Wt: 740.88
InChI Key: XRTWKFIJLVVJBO-MPUJWKKJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Leptosin J are not well-documented. large-scale synthesis of similar compounds often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Leptosin J, like other pyrroloindoles, can undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrole ring to a pyrrolidine ring.

    Reduction: Reduction of the indole ring to an indoline ring.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidine derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrroloindoles.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Leptosin J is not well-understood. it is likely to involve interactions with specific molecular targets and pathways, similar to other pyrroloindoles. These interactions may include binding to proteins, enzymes, or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Leptosin J can be compared with other pyrroloindoles, such as:

    Leptosine: A similar compound with slight variations in its chemical structure.

    Indole derivatives: Compounds containing the indole moiety, which share some chemical properties with pyrroloindoles.

This compound is unique due to its specific chemical structure, which includes additional functional groups that may confer distinct biological and chemical properties.

Properties

CAS No.

160550-15-2

Molecular Formula

C32H32N6O7S4

Molecular Weight

740.88

IUPAC Name

Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epitetrathio)-5,6'-epoxy-6-hydroxy-19',19'-dimethyl-, (2alpha,5alpha,6S,6'S,15alpha)-

InChI

InChI=1S/C32H32N6O7S4/c1-14(2)31-27(43)38-24-29(16-11-7-9-13-18(16)34-24)22(32(38,26(42)36(31)4)47-49-48-46-31)45-30-21(40)28(29)15-10-6-8-12-17(15)33-23(28)37(30)19(39)20(44-5)35(3)25(30)41/h6-14,20-24,33-34,40H,1-5H3/t20-,21-,22-,23-,24+,28?,29?,30-,31-,32-/m0/s1

InChI Key

XRTWKFIJLVVJBO-MPUJWKKJSA-N

SMILES

CO[C@@H]1N(C([C@]23O[C@@H]4[C@]56SSSS[C@](N(C5=O)C)(C(N6[C@H]7Nc8c(C47C9([C@@H]3O)[C@H](N2C1=O)Nc%10c9cccc%10)cccc8)=O)C(C)C)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leptosin J; 

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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